REACTION_CXSMILES
|
C(N(CC)CC)C.[NH:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[NH2:9].Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]>C1C=CC=CC=1>[CH3:14][C:13]([CH3:16])([O:12][C:10]([NH:8][NH:9][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:11])[CH3:15]
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Name
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|
Quantity
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13.94 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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13.216 g
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Type
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reactant
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Smiles
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N(N)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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11.09 mL
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Type
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reactant
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Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
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1.4 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
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reactant
|
Smiles
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BrCC(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mixture was refluxed (oil bath, 95°-100° C.) for 14 hours
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Duration
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14 h
|
Type
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TEMPERATURE
|
Details
|
After refluxing for an additional 8 hours
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Duration
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8 h
|
Type
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TEMPERATURE
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Details
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to reflux for another 14 hours (total 36 hours)
|
Duration
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36 h
|
Type
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FILTRATION
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Details
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the reaction mixture was filtered
|
Type
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WASH
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Details
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the solid triethylamine, hydrochloride salt was washed with ethyl acetate/hexane (1:1)
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Type
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ADDITION
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Details
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The combined filtrate was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with saturated sodium bicarbonate, water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried (sodium sulfate)
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford 19.38 g
|
Type
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CUSTOM
|
Details
|
of crude product as a yellow syrup which was used for the next reaction without purification
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Name
|
|
Type
|
|
Smiles
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CC(C)(OC(=O)NNCC(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |